Cas no 1021073-03-9 (N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide)
![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide structure](https://ja.kuujia.com/scimg/cas/1021073-03-9x500.png)
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide
- 1021073-03-9
- N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzamide
- CHEMBL2093714
- TDR86069
- AKOS024502053
- F5235-0039
- N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzamide
-
- インチ: 1S/C19H17F3N6O/c20-19(21,22)14-6-4-13(5-7-14)18(29)25-12-11-24-16-8-9-17(28-27-16)26-15-3-1-2-10-23-15/h1-10H,11-12H2,(H,24,27)(H,25,29)(H,23,26,28)
- InChIKey: HVHYUQATEUZKED-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)C(NCCNC1=CC=C(N=N1)NC1C=CC=CN=1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 402.14159367g/mol
- どういたいしつりょう: 402.14159367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 513
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 91.8Ų
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5235-0039-10μmol |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide |
1021073-03-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5235-0039-30mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide |
1021073-03-9 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5235-0039-2mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide |
1021073-03-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5235-0039-5mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide |
1021073-03-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5235-0039-40mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide |
1021073-03-9 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5235-0039-50mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide |
1021073-03-9 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5235-0039-2μmol |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide |
1021073-03-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5235-0039-20mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide |
1021073-03-9 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5235-0039-5μmol |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide |
1021073-03-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5235-0039-20μmol |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide |
1021073-03-9 | 20μmol |
$79.0 | 2023-09-10 |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamide 関連文献
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzamideに関する追加情報
N-[2-({6-[(Pyridin-2-Yl)Amino]Pyridazin-3-Yl}Amino)Ethyl]-4-(Trifluoromethyl)Benzamide: A Comprehensive Overview
N-[2-({6-[(Pyridin-2-Yl)Amino]Pyridazin-3-Yl}Amino)Ethyl]-4-(Trifluoromethyl)Benzamide (CAS No. 1021073-03-9) is a complex organic compound with significant potential in various fields, particularly in pharmaceutical research and material science. This compound, characterized by its intricate structure, has garnered attention due to its unique properties and promising applications. Recent studies have shed light on its synthesis, structural analysis, and potential uses, making it a subject of interest for researchers worldwide.
The molecular structure of N-[2-{[6-(Pyridin-2-Yl)-Aminopyridazin-3-Yl]Amino}Ethyl]-4-Trifluoromethylbenzamide is notable for its combination of aromatic heterocycles and functional groups. The presence of a pyridine ring, a pyridazine moiety, and a trifluoromethyl group contributes to its distinct chemical properties. These features make it a valuable compound in the development of new materials and pharmaceutical agents.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various methodologies, including multi-component reactions and catalytic processes, to achieve high yields and purity. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process, making it more accessible for large-scale applications.
One of the most promising aspects of N-[2-{[6-(Pyridin-2-Yl)-Aminopyridazin-3-Yl]Amino}Ethyl]-4-Trifluoromethylbenzamide is its potential in drug discovery. Its structural versatility allows for interactions with various biological targets, including enzymes and receptors. Preclinical studies have demonstrated its ability to modulate key cellular pathways, suggesting its potential as a therapeutic agent in treating conditions such as cancer and neurodegenerative diseases.
In addition to its pharmaceutical applications, this compound has shown promise in material science. Its electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and solar cells. Recent research has explored its ability to act as an electron transport layer, enhancing device performance and efficiency.
The incorporation of the trifluoromethyl group in the structure of N-[2-{[6-(Pyridin-2-Yl)-Aminopyridazin-3-Yl]Amino}Ethyl]-4-Trifluoromethylbenzamide imparts unique stability and reactivity to the molecule. This feature has been exploited in various chemical transformations, enabling the creation of novel derivatives with enhanced functionalities.
Furthermore, the compound's ability to form stable complexes with metal ions has opened new avenues for its application in catalysis. Researchers have utilized this property to develop catalysts for organic transformations, such as cross-coupling reactions and enantioselective syntheses.
The study of N-[2-{[6-(Pyridin-2-Yl)-Aminopyridazin-3-Yl]Amino}Ethyl]-4-Trifluoromethylbenzamide has also contributed to our understanding of supramolecular chemistry. Its ability to self-assemble into ordered structures under specific conditions has implications for the design of new materials with tailored properties.
In conclusion, N-[2-{[6-(Pyridin-2-Yl)-Aminopyridazin-3-Yl]Amino}Ethyl]-4-Trifluoromethylbenzamide (CAS No. 1021073-03-) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in both academic research and industrial development.
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